molecular formula C7H10N2O2S B110531 3-Amino-4-methylbenzenesulfonamide CAS No. 6274-28-8

3-Amino-4-methylbenzenesulfonamide

Cat. No. B110531
CAS RN: 6274-28-8
M. Wt: 186.23 g/mol
InChI Key: HCZDHXMDYWZPPN-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their various applications in medicinal chemistry and as intermediates in organic synthesis. The compound features an amino group attached to a benzene ring that is also substituted with a methyl group and a sulfonamide group. This structure provides a platform for further chemical modifications and functionalizations, which can be utilized in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 3-Amino-4-methylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is highly efficient and general, allowing for the introduction of different types of amino groups into the benzenesulfonamide framework . Additionally, 4-Cyanobenzenesulfonamides, which can be considered derivatives of benzenesulfonamides, can be cleaved to the parent amine under specific conditions, and further functionalized through alkylation and arylation . These methods provide insights into the potential synthetic routes that could be applied to 3-Amino-4-methylbenzenesulfonamide.

Molecular Structure Analysis

A related sulfonamide compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, has been synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography . The compound crystallizes in the monoclinic space group, and its molecular structure has been elucidated in detail. Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which show good agreement with experimental data . These techniques and computational methods could be applied to analyze the molecular structure of 3-Amino-4-methylbenzenesulfonamide.

Chemical Reactions Analysis

The reactivity of benzenesulfonamides can be explored through the study of 2,4-Dinitrobenzenesulfonamides, which can be alkyl

Scientific Research Applications

Anti-HIV Activity

A study by Brzozowski and Sa̧czewski (2007) focused on synthesizing derivatives of 3-Amino-4-methylbenzenesulfonamide as potential anti-HIV agents. Their research revealed that certain compounds exhibited notable anti-HIV-1 activity, providing insights into the structure-activity relationships of these derivatives (Brzozowski & Sa̧czewski, 2007).

Anti-Inflammatory Agents

Research conducted by Mahdi (2008, 2017) explored amino derivatives of 3-Amino-4-methylbenzenesulfonamide, particularly their potential as anti-inflammatory agents. They found that these compounds, when combined with mefenamic acid, maintained significant anti-inflammatory activity (Mahdi, 2008), (Mahdi, 2017).

Diabetes Treatment

Pollen et al. (1960) studied the effects of metahexamide, a derivative of 3-Amino-4-methylbenzenesulfonamide, in treating diabetes. Their findings indicated that this compound could have a hypoglycemic effect significantly stronger than other known drugs at the time (Pollen, Barnes, Tanner, Stimson, & Williams, 1960).

Antibacterial and Anti-Inflammatory Properties

A study by Abbasi et al. (2017) synthesized new sulfonamides with the 1,4-benzodioxin ring, showing promising antibacterial potential and possible therapeutic applications for inflammatory ailments (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).

DNA Binding and Anticancer Activity

Research by González-Álvarez et al. (2013) highlighted the effect of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Their findings showed the critical role of the N-sulfonamide derivative in interaction with DNA and the potential effectiveness of these compounds in inducing apoptosis in cancer cells (González-Álvarez et al., 2013).

Cardiac Troponin I-Interacting Kinase Inhibition

A 2020 study by Asquith et al. synthesized 4-anilinoquinazolines, including derivatives of 3-Amino-4-methylbenzenesulfonamide, as inhibitors of cardiac troponin I-interacting kinase (TNNi3K). This research provided new insights into the structure-activity relationships of these compounds (Asquith, Laitinen, Wells, Tizzard, & Zuercher, 2020).

properties

IUPAC Name

3-amino-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZDHXMDYWZPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284366
Record name 3-amino-4-methylbenzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID80284366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylbenzenesulfonamide

CAS RN

6274-28-8
Record name 3-Amino-4-methylbenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 36968
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Record name 6274-28-8
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Record name 3-amino-4-methylbenzenesulfonamide
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Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitrobenzenesulfonamide (2.1 g) and platinum oxide (210 mg) in methanol (50 ml) was stirred under hydrogen atmosphere at room temperature for 6 hours. The insoluble compound was filtered out, then the filtrate was concentrated. The residue was recrystallized from hexane/acetone to obtain the title compound (1.23 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Li, Z Peng, L Hao, Z Wu, Y Zhu, L Hu, J Jiang… - … Pharmaceutica Sinica B, 2013 - Elsevier
A series of novel amino-substituted N-aryl benzamide analogs were synthesized and evaluated for their ability to inhibit hepatitis C virus (HCV) replication in acutely infected Huh7.5 …
Number of citations: 4 www.sciencedirect.com
RH WILLIAMS, RH POLLEN, DC TANNER… - Annals of Internal …, 1959 - acpjournals.org
… About one third of metahexamide is excreted unchanged; presumably the remainder is hydrolyzed, the principal decomposition product being 3-amino-4-methylbenzenesulfonamide. …
Number of citations: 11 www.acpjournals.org
CP STEWART - Progress in Chemical Toxicology: Volume 2, 2013 - books.google.com
The information in this chapter is a continuation of the subject matter in Chapters 2 through 6, Volume I, in Toxicology: Mechanisms and Analytical Methods, Stewart and Stolman (S56). …
Number of citations: 0 books.google.com

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